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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 1-Amino-1-(3-bromophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Amino-1-(3-bromophenyl)propan-2-ol is a chiral amino alcohol with potential applications in pharmaceutical research and development. Its biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-1-(3-bromophenyl)propan-2-ol is a chiral amino alcohol with potential applications in pharmaceutical research and development. Its biological activity is intrinsically linked to its three-dimensional structure, making a thorough understanding of its stereochemistry and solid-state properties, such as its crystal structure, paramount. This guide provides a comprehensive technical overview of the stereochemical and structural aspects of this compound. In the absence of an experimentally determined crystal structure in the public domain, we delve into the principles of computational Crystal Structure Prediction (CSP) and draw analogies with structurally related compounds to infer its likely solid-state conformation and packing. Furthermore, we present established methodologies for its stereoselective synthesis, chiral resolution, and the definitive assignment of its absolute configuration using spectroscopic techniques.

Introduction: The Significance of Chirality and Solid-State Form in Drug Development

The spatial arrangement of atoms within a molecule, its stereochemistry, can have a profound impact on its pharmacological and toxicological properties. For chiral molecules like 1-amino-1-(3-bromophenyl)propan-2-ol, which possesses two chiral centers, different stereoisomers can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors. Consequently, the isolation and characterization of single stereoisomers are often critical for the development of safe and efficacious drugs.

Beyond the molecular level, the arrangement of molecules in a solid-state lattice, or its crystal structure, governs crucial physicochemical properties of an active pharmaceutical ingredient (API). These include solubility, dissolution rate, stability, and bioavailability. The ability to form different crystal structures, a phenomenon known as polymorphism, presents both challenges and opportunities in drug development. Predicting and characterizing the most stable polymorph is essential to ensure consistent product quality and performance.

This guide will navigate the complexities of the stereochemistry of 1-amino-1-(3-bromophenyl)propan-2-ol and provide a framework for understanding its crystal structure, even in the absence of direct experimental data.

Stereochemistry: Navigating the Four-Isomer Landscape

1-Amino-1-(3-bromophenyl)propan-2-ol has two chiral centers, at C1 (bearing the amino and phenyl groups) and C2 (bearing the hydroxyl and methyl groups). This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

The four stereoisomers are:

  • (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol

  • (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-ol

  • (1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-ol

  • (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol

The (1R,2R) and (1S,2S) isomers are enantiomers of each other and are designated as the erythro diastereomers. The (1R,2S) and (1S,2R) isomers are also enantiomers of each other and are referred to as the threo diastereomers. Diastereomers have different physical properties, which allows for their separation by techniques such as chromatography or crystallization. For instance, the (1S,2S) form is commercially available, indicating its successful isolation.[1]

Chiral_Resolution_Workflow cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis & Characterization racemic_mixture Racemic Mixture of 1-Amino-1-(3-bromophenyl)propan-2-ol diastereomeric_salt Diastereomeric Salt Crystallization racemic_mixture->diastereomeric_salt chiral_hplc Chiral HPLC racemic_mixture->chiral_hplc pure_enantiomers Pure Enantiomers diastereomeric_salt->pure_enantiomers chiral_hplc->pure_enantiomers nmr_config NMR for Absolute Configuration pure_enantiomers->nmr_config hplc_purity Chiral HPLC for Enantiomeric Purity pure_enantiomers->hplc_purity Title Workflow for Synthesis, Resolution, and Analysis

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-1-(3-bromophenyl)propan-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals Introduction 1-Amino-1-(3-bromophenyl)propan-2-ol is an amino alcohol derivative belonging to the broader class of phenylpropanolamines. Compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-(3-bromophenyl)propan-2-ol is an amino alcohol derivative belonging to the broader class of phenylpropanolamines. Compounds within this structural family are of significant interest in medicinal chemistry and pharmaceutical development due to their diverse biological activities. The precise physicochemical characteristics of a molecule are foundational to understanding its behavior in both chemical and biological systems. For a drug candidate, properties such as purity, solubility, and acid-dissociation constant (pKa) are critical determinants of its formulation, stability, route of administration, and ultimately, its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the core physicochemical properties of 1-Amino-1-(3-bromophenyl)propan-2-ol. It details not only the known values for this compound but also presents the underlying scientific principles and standardized experimental methodologies required for their determination. This approach is designed to equip researchers with the necessary knowledge to accurately characterize this and similar molecules, ensuring data integrity and reproducibility in a research and development setting.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the prerequisite for any further characterization. The fundamental identifiers for 1-Amino-1-(3-bromophenyl)propan-2-ol are summarized below.

IdentifierValueSource
IUPAC Name 1-Amino-1-(3-bromophenyl)propan-2-ol
Synonym 1-amino-1-(3-bromophenyl)-2-propanol[1]
CAS Number 1226115-23-6[1]
Molecular Formula C₉H₁₂BrNO[1]
Molecular Weight 230.1 g/mol [1]
Physical Form Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid[1]

Part 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

1.1. Significance of Purity

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Impurities can interfere with the intended biological activity, introduce toxicity, or affect the stability of the final drug product.[2] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique in the pharmaceutical industry for determining the purity of drug substances by separating the main compound from any impurities or degradation products.[3][4]

1.2. Principle of Reverse-Phase HPLC (RP-HPLC)

RP-HPLC operates by distributing a sample between a polar mobile phase and a non-polar stationary phase.[3] When the sample is introduced, components with higher polarity travel through the column more quickly, while less polar, more hydrophobic components are retained longer.[3] Purity is often calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.[3]

1.3. Workflow for HPLC Purity Determination

The following diagram outlines the logical workflow for assessing the purity of 1-Amino-1-(3-bromophenyl)propan-2-ol.

HPLC_Workflow prep 1. Preparation (Mobile Phase, Diluent, Sample) system_setup 2. System Setup & Equilibration (Column Installation, Flow Rate) prep->system_setup sst 3. System Suitability Test (SST) (Inject Standard 5x) system_setup->sst blank 4. Blank Injection (Inject Diluent) sst->blank sample_analysis 5. Sample Analysis (Inject Sample in Duplicate) blank->sample_analysis data_acq 6. Data Acquisition (Chromatogram Generation) sample_analysis->data_acq data_proc 7. Data Processing (Peak Integration) data_acq->data_proc report 8. Report Generation (% Purity Calculation) data_proc->report

Caption: Standard workflow for HPLC purity analysis.

1.4. Experimental Protocol for HPLC Purity Analysis

This protocol provides a general reverse-phase method suitable for a substituted phenylpropanolamine. Method optimization may be required.

A. Materials and Reagents:

  • 1-Amino-1-(3-bromophenyl)propan-2-ol sample

  • Reference Standard (if available)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

B. Preparation:

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter and degas.[3]

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).[3]

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[3]

C. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B and equilibrate

D. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved.[3]

  • If a reference standard is available, perform a System Suitability Test (SST) by making five replicate injections to check parameters like tailing factor and plate count.[3]

  • Inject the diluent once as a blank to ensure no interfering peaks are present.[3]

  • Inject the prepared Sample Solution in duplicate.[3]

E. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percent purity using the area normalization formula:

    • Percent Purity = (Area of the main peak / Total area of all peaks) x 100 [3]

Part 2: Melting Point Determination

2.1. Significance of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). It serves as a crucial indicator of purity; impurities tend to depress the melting point and broaden the melting range.[5]

2.2. Experimental Protocol for Melting Point Determination

The capillary method using a digital melting point apparatus is a standard and reliable technique.

A. Materials and Apparatus:

  • Dry, powdered sample of 1-Amino-1-(3-bromophenyl)propan-2-ol

  • Glass capillary tubes (closed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp)[5]

B. Procedure:

  • Sample Loading: Crush the sample into a fine powder.[5] Dip the open end of a capillary tube into the powder and gently tap the closed end on a hard surface to pack the solid to a height of 2-3 mm.[5][6]

  • Preliminary (Fast) Run: Place the loaded capillary into the apparatus. Heat the sample at a rapid rate (e.g., 5-10°C per minute) to determine an approximate melting point.[5][7] This provides a target range for the more accurate measurement.

  • Accurate (Slow) Run: Allow the apparatus to cool to at least 20°C below the approximate melting point.[5] Insert a fresh sample.[7]

  • Heat rapidly until the temperature is about 20°C below the approximate melting point.[5]

  • Decrease the heating rate to approximately 1-2°C per minute.[6]

  • Record the Melting Range:

    • T1: The temperature at which the first droplet of liquid is observed.[7]

    • T2: The temperature at which the last solid crystal melts completely.[8]

  • Report the result as the range T1 - T2. Perform the measurement in duplicate or triplicate to ensure consistency.

Note: As this compound is described as a sticky oil or semi-solid, a sharp melting point may not be achievable. In such cases, observing the temperature range over which the material transitions from a semi-solid to a clear liquid is the appropriate measure.

Part 3: Aqueous Solubility

3.1. Significance of Solubility

Aqueous solubility is a fundamental property that profoundly influences a drug's absorption and bioavailability. A compound must have sufficient solubility in physiological fluids to be absorbed into the bloodstream. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for determining this property.[9][10][11]

3.2. Experimental Protocol for Solubility Determination (OECD 105 Flask Method)

The Flask Method is suitable for substances with solubilities greater than 10⁻² g/L and is a robust way to determine the saturation mass concentration of a substance in water.[9][10]

A. Materials and Reagents:

  • 1-Amino-1-(3-bromophenyl)propan-2-ol

  • Distilled or deionized water

  • Constant temperature shaker bath or magnetic stirrer in a temperature-controlled environment

  • Centrifuge and/or filtration apparatus (e.g., 0.45 µm syringe filter)

  • Validated analytical method for concentration measurement (e.g., HPLC-UV)

B. Procedure:

  • Preliminary Test: A preliminary test is recommended to determine the approximate solubility and the time needed to reach equilibrium.[9][10]

  • Equilibration: Add an excess amount of the substance to a known volume of water in a flask. The use of excess material is crucial to ensure a saturated solution is formed.

  • Place the flask in a constant temperature bath, preferably at 20 ± 0.5 °C, and agitate.[9][10] The agitation should be vigorous enough to disperse the substance but not so vigorous as to cause foaming or emulsification.

  • Continue agitation for at least 24 hours. To confirm equilibrium is reached, take samples at different time points (e.g., 24h, 48h) until the measured concentration is constant.

  • Phase Separation: After equilibration, stop the agitation and allow the mixture to settle at the test temperature. Separate the aqueous phase from the excess solid using centrifugation or filtration.[12] This step must be performed carefully to avoid including undissolved solid in the sample.

  • Analysis: Determine the concentration of the compound in the clear aqueous phase using a suitable, validated analytical method like HPLC.[12]

  • Perform at least three independent determinations to ensure the reliability of the result.

Part 4: Dissociation Constant (pKa)

4.1. Significance of pKa

The pKa is a measure of the strength of an acid or base. For a pharmaceutical compound with ionizable groups, like the primary amine in 1-Amino-1-(3-bromophenyl)propan-2-ol, the pKa dictates the degree of ionization at a given pH. This is critically important because ionization state affects solubility, membrane permeability, and receptor binding.

4.2. Conceptual Link Between Physicochemical Properties and Bioavailability

The interplay between pKa, solubility, and lipophilicity (often estimated by LogP) is a cornerstone of drug development, as it governs a drug's ability to be absorbed after oral administration.

Bioavailability_Factors pKa pKa (Ionization State) Sol Aqueous Solubility (Dissolution) pKa->Sol influences Lip Lipophilicity (LogP) (Membrane Permeation) pKa->Lip influences Abs Absorption Sol->Abs enables Lip->Abs enables Bio Oral Bioavailability Abs->Bio leads to

Caption: Relationship between key physicochemical properties and oral bioavailability.

4.3. Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for pKa determination.[13][14] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.[15]

A. Materials and Reagents:

  • 1-Amino-1-(3-bromophenyl)propan-2-ol

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

B. Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: Prepare a solution of the compound (e.g., 20 mL of a 1 mM solution).[15] To maintain a constant ionic strength, 0.15 M KCl can be added.[15]

  • Titration:

    • Since the compound has a basic amino group, it will be titrated with a standardized acid (HCl).

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.[15]

    • Begin adding the 0.1 M HCl titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/min) and record both the volume of titrant added and the corresponding pH.[15]

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The equivalence point is the inflection point of the curve.

    • The half-equivalence point is the point at which half the volume of titrant required to reach the equivalence point has been added.[16]

    • At the half-equivalence point, the pH of the solution is equal to the pKa of the conjugate acid (pKaH) of the amine.[16][17]

  • Perform a minimum of three titrations to ensure reliability and report the average pKa value with the standard deviation.[15]

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][15]

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link][12]

  • Google Books. (1995, July 27). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility. Retrieved from [9]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Exp 1 - Melting Points. Retrieved from [Link][5]

  • OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link][10]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link][11]

  • Pure. (2009, September 07). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link][18]

  • StudySmarter. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link][16]

  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link][2]

  • Veeprho. (2024, August 08). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link][4]

  • Chromatography Online. (2026, March 05). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link][19]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link][6]

  • alwsci. (2024, September 04). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link][20]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link][8]

  • BYJU'S. (2022, March 14). How to calculate pKa. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2022, April 07). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][7]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link][13]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link][14]

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Pathway Mapping of 1-Amino-1-(3-bromophenyl)propan-2-OL

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Metabolic Maze of Novel Psychoactive Substances The ever-evolving landscape of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Metabolic Maze of Novel Psychoactive Substances

The ever-evolving landscape of novel psychoactive substances (NPS) presents a formidable challenge to toxicologists, pharmacologists, and drug development professionals.[1] These emerging compounds, often designed to circumvent existing drug laws, typically lack comprehensive pharmacological and toxicological data.[2] Understanding the metabolic fate of an NPS is paramount, as its metabolites can exhibit their own pharmacological activity, contribute significantly to the overall toxicological profile, and serve as crucial biomarkers for detecting consumption.[3][4] This guide provides an in-depth technical framework for elucidating the metabolic pathway of 1-Amino-1-(3-bromophenyl)propan-2-OL, a compound structurally related to substituted cathinones and amphetamines.

Proposed Metabolic Pathways of 1-Amino-1-(3-bromophenyl)propan-2-OL

Based on the metabolism of similar substituted phenethylamines and cathinones, the metabolism of 1-Amino-1-(3-bromophenyl)propan-2-OL is anticipated to proceed through Phase I and Phase II reactions. The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoform, is expected to play a central role in the initial biotransformations.[5][6][7]

Phase I Metabolism:

The initial metabolic steps are likely to involve a series of oxidative reactions aimed at increasing the hydrophilicity of the parent compound. These include:

  • Hydroxylation: The aromatic ring is a probable site for hydroxylation, a common metabolic route for many xenobiotics.[8] This reaction is primarily mediated by CYP enzymes.

  • N-Dealkylation: While this compound has a primary amine, if it were a secondary or tertiary amine, N-dealkylation would be a major pathway. For this primary amine, further metabolism of the amine group is possible.

  • Oxidation of the Alcohol: The secondary alcohol group is susceptible to oxidation to a ketone, forming a cathinone-like metabolite.

  • Deamination: The primary amino group can be removed through oxidative deamination, leading to the formation of a ketone and the release of ammonia.

Phase II Metabolism:

The metabolites generated during Phase I, as well as the parent compound if it possesses a suitable functional group, can undergo conjugation reactions. These reactions further increase water solubility and facilitate excretion.

  • Glucuronidation: The hydroxyl groups (both the original and any newly formed ones) are prime candidates for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[9]

  • Sulfation: Sulfotransferases (SULTs) can catalyze the conjugation of a sulfonate group to hydroxyl moieties.

The following diagram illustrates the predicted metabolic cascade:

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-Amino-1-(3-bromophenyl)propan-2-OL Hydroxylated Aromatic Hydroxylation Metabolite Parent->Hydroxylated CYP450 (e.g., CYP2D6) Ketone Oxidized (Ketone) Metabolite Parent->Ketone Alcohol Dehydrogenase Deaminated Deaminated Metabolite Parent->Deaminated MAO/CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Hydroxylated->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxylated->Sulfate SULTs

Caption: Predicted Phase I and Phase II metabolic pathways of 1-Amino-1-(3-bromophenyl)propan-2-OL.

Experimental Workflow for Metabolic Pathway Elucidation

A systematic in vitro approach is essential to definitively map the metabolic fate of 1-Amino-1-(3-bromophenyl)propan-2-OL. The use of human liver microsomes (HLMs) is a well-established and cost-effective starting point for identifying Phase I metabolites.[10][11][12]

Experimental Workflow Diagram

Workflow start Start: In Vitro Metabolism Study hlm_incubation Incubation with Human Liver Microsomes (HLMs) start->hlm_incubation sample_prep Sample Preparation: Quenching & Centrifugation hlm_incubation->sample_prep lc_ms_analysis LC-Q/TOF-MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing: Metabolite Identification lc_ms_analysis->data_processing pathway_construction Metabolic Pathway Construction data_processing->pathway_construction end End: Elucidated Pathway pathway_construction->end

Caption: High-level experimental workflow for in vitro metabolic profiling.

Detailed Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol provides a step-by-step methodology for assessing the metabolic stability and identifying the primary metabolites of 1-Amino-1-(3-bromophenyl)propan-2-OL.

1. Reagents and Materials:

  • 1-Amino-1-(3-bromophenyl)propan-2-OL

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Vivid®)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well incubation plates

  • LC-Q/TOF-MS system

2. Incubation Procedure: [9][13]

  • Prepare a stock solution of 1-Amino-1-(3-bromophenyl)propan-2-OL in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the potassium phosphate buffer.

  • Add the HLM suspension to the buffer and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the substrate (1-Amino-1-(3-bromophenyl)propan-2-OL) and the NADPH regenerating system. The final substrate concentration should be in the low micromolar range (e.g., 1-10 µM).

  • Incubate the plate at 37°C with shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold ACN containing an internal standard.

  • Include control incubations: a negative control without the NADPH regenerating system and a positive control with a compound known to be metabolized by HLMs.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples using a validated LC-Q/TOF-MS method. High-resolution mass spectrometry is crucial for the accurate mass measurement of potential metabolites.[14]

4. Data Analysis and Metabolite Identification:

  • Process the raw LC-MS data using appropriate software to identify potential metabolites. Look for mass shifts corresponding to the predicted metabolic reactions (e.g., +16 Da for hydroxylation, -1 Da for deamination followed by oxidation).

  • Compare the chromatograms of the test incubations with the negative controls to distinguish true metabolites from background noise.

  • Fragment the potential metabolite ions (MS/MS) to obtain structural information and confirm the site of modification.

Quantitative Data Summary
ParameterDescriptionExpected Outcome
Half-life (t½) The time required for the concentration of the parent compound to decrease by half.A shorter half-life indicates more rapid metabolism.
Intrinsic Clearance (CLint) A measure of the metabolic capacity of the liver for a specific compound.Higher intrinsic clearance suggests efficient metabolism.
Metabolite Formation Rate The rate at which individual metabolites are generated over time.Provides insight into the major metabolic pathways.

Toxicological Implications of Halogenated Metabolites

The presence of a bromine atom on the phenyl ring of 1-Amino-1-(3-bromophenyl)propan-2-OL warrants special consideration. Halogenation of amphetamine-type substances can significantly alter their pharmacological and toxicological profiles.[15][16] Studies on para-halogenated amphetamines and cathinones have demonstrated that halogenation can increase cytotoxicity.[17][18]

Specifically, chlorinated derivatives have been shown to induce mitochondrial toxicity.[15][16][19] This is a critical consideration, as metabolites of 1-Amino-1-(3-bromophenyl)propan-2-OL will retain the bromine atom unless it is metabolically cleaved, which is a less common metabolic pathway for aromatic halogens. The potential for these brominated metabolites to exert toxic effects, particularly on mitochondria, should be a key focus of further toxicological assessment.

Conclusion

Elucidating the metabolic pathway of 1-Amino-1-(3-bromophenyl)propan-2-OL is a critical step in understanding its complete pharmacological and toxicological profile. The proposed pathways, centered around CYP-mediated oxidation and subsequent conjugation reactions, provide a solid foundation for targeted experimental investigation. The detailed in vitro protocol using human liver microsomes offers a robust and efficient method for identifying the key metabolites. The potential for increased toxicity due to the bromine substitution underscores the importance of a thorough metabolic and toxicological evaluation of this and other emerging novel psychoactive substances. The insights gained from such studies are invaluable for clinical and forensic toxicology, as well as for guiding future drug development and harm reduction strategies.

References

  • In Vitro Metabolite Identification Studies for the New Psychoactive Substances Furanylfentanyl, TFMPP, and 5-MeO-DALT in Human Liver Microsomes. (2022). Bentham Science Publishers.
  • Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6. (2013). Semantic Scholar.
  • Pharmacology and Toxicity of New Psychoactive Substances : In vitro metabolism and receptor activation. (2025). Diva-Portal.org.
  • Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. (2025). PubMed.
  • Profiling of in vitro metabolism of New Psychoactive Substances. iris univpm.
  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025). MDPI.
  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. (2019). Frontiers.
  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. (2019). PMC.
  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. (2020). PMC.
  • Metabolic Stability Assays. Merck Millipore.
  • Microsomal stability assay for human and mouse liver microsomes. drug metabolism.
  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. (2020). PubMed.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen.
  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • (PDF) Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. (2019). ResearchGate.
  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024).
  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2023). PMC.
  • Cytochrome P450-2D6 extensive metabolizers are more vulnerable to methamphetamine-associated neurocognitive impairment: Preliminary findings. PMC.
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). PMC.
  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. (2022). PMC.
  • Substituted cathinones – Knowledge and References. Taylor & Francis.
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). ResearchGate.
  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. (2007). AAFP.
  • CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. (2015). Books.

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Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-Amino-1-(3-bromophenyl)propan-2-ol

Introduction: The Need for Unambiguous Structural Verification 1-Amino-1-(3-bromophenyl)propan-2-ol is a substituted phenylpropanolamine derivative. Compounds within this class, such as norephedrine and its analogues, ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Unambiguous Structural Verification

1-Amino-1-(3-bromophenyl)propan-2-ol is a substituted phenylpropanolamine derivative. Compounds within this class, such as norephedrine and its analogues, are of significant interest in medicinal chemistry and drug development due to their sympathomimetic properties and potential as precursors in pharmaceutical synthesis.[1][2] The precise arrangement of functional groups and the substitution pattern on the aromatic ring are critical determinants of a molecule's biological activity and safety profile. Therefore, rigorous and unambiguous structural characterization is a non-negotiable step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and map their connectivity through scalar couplings provides a detailed molecular fingerprint. This application note presents a comprehensive, multi-technique NMR protocol for the complete structural assignment of 1-Amino-1-(3-bromophenyl)propan-2-ol, designed for researchers and scientists in synthetic chemistry and drug discovery. The methodology outlined herein leverages a suite of 1D and 2D NMR experiments to create a self-validating system for structural confirmation.

Molecular Structure and NMR Assignment Strategy

To systematically interpret the NMR data, we must first identify the unique proton and carbon environments within the molecule. The structure below is numbered to facilitate spectral assignment.

Numbered structure of 1-Amino-1-(3-bromophenyl)propan-2-ol

Key Structural Features for NMR Analysis:

  • Aromatic System: A 1,3-disubstituted (meta) benzene ring, which will produce four distinct signals in the aromatic region of the NMR spectra.

  • Chiral Centers: The molecule possesses two chiral centers at C1 and C2, leading to diastereomers. The NMR spectra will be specific to the relative stereochemistry of the synthesized product.

  • Propanolamine Backbone: Consists of a methine group attached to the amino group (C1-H1), a methine group attached to the hydroxyl group (C2-H2), and a terminal methyl group (C3-H3).

  • Exchangeable Protons: The amine (-NH₂) and hydroxyl (-OH) groups contain labile protons that exhibit characteristic behavior in NMR, particularly concerning solvent choice and deuterium exchange.

The following workflow outlines the logical progression of experiments to achieve full structural assignment.

G cluster_0 Experimental Workflow A Sample Preparation (DMSO-d6, TMS) B 1D ¹H NMR (Proton Environments & Couplings) A->B C 1D ¹³C & DEPT-135 NMR (Carbon Environments & Multiplicities) B->C D 2D COSY (¹H-¹H Connectivity) B->D C->D Provides context for E 2D HSQC (Direct ¹H-¹³C Correlation) C->E D->E Confirms backbone F 2D HMBC (Long-Range ¹H-¹³C Correlation) E->F Assigns protonated carbons G Final Structure Assignment F->G Assigns quaternary carbons

Caption: Expected ¹H-¹H COSY Correlations.
  • A strong cross-peak will connect the methyl protons (H3) to the methine proton H2.

  • Another strong cross-peak will connect H2 to the benzylic proton H1.

  • This H3-H2-H1 correlation chain provides conclusive evidence for the 1-amino-propan-2-ol backbone.

  • Additional cross-peaks will be observed between the coupled protons in the aromatic ring (e.g., H7-H8, H8-H9 if coupled).

The HSQC spectrum will unambiguously link each proton to its directly attached carbon. For example, the proton signal at ~1.0 ppm (H3) will show a correlation to the carbon signal at ~20 ppm (C3).

The HMBC spectrum provides the final pieces of the puzzle by establishing long-range connections, which is essential for placing the substituents on the aromatic ring and connecting the side chain.

G C3 C3 H3 H3 C2 C2 H3->C2 ²J C1 C1 H3->C1 ³J H2 H2 H2->C3 ²J H2->C1 ²J C6 C6 (ipso) H2->C6 ³J H1 H1 H1->C2 ²J H1->C6 ²J C5 C5 H1->C5 ³J C7 C7 H1->C7 ³J H5 H5 H7 H7

Caption: Key Expected ¹H-¹³C HMBC Correlations.
  • Confirming the Backbone: Correlations from H3 to C2 and C1, and from H2 to C3 and C1, will further solidify the propanolamine structure.

  • Connecting Side Chain to Ring: The most critical correlations will be from the benzylic proton H1 to the aromatic carbons. A strong two-bond correlation (²JCH) to the ipso-carbon C6 and three-bond correlations (³JCH) to the ortho carbons C5 and C7 will definitively prove the attachment point of the side chain.

  • Assigning Quaternary Carbons: The ipso-carbon C6 will be assigned based on its correlations to H1 and H2. The bromine-bearing carbon, C4, can be assigned by observing correlations from the protons meta to it (H8 and H9).

Summary of Expected NMR Data

The following table summarizes the predicted chemical shifts and key correlations for 1-Amino-1-(3-bromophenyl)propan-2-ol in DMSO-d₆.

PositionAtomPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)DEPT-135 PhaseKey COSY CorrelationsKey HMBC Correlations
1CH4.5 - 4.8d50 - 60+H2C2, C3, C6, C5, C7
2CH3.8 - 4.1m (dq)65 - 75+H1, H3C1, C3, C6
3CH₃0.9 - 1.2d15 - 25+H2C1, C2
4C-Br--120 - 125Absent-H8, H9
5CH7.4 - 7.6d128 - 132+H7C4, C6, C7
6C-ipso--140 - 145Absent-H1, H2, H5, H7
7CH7.2 - 7.4t125 - 130+H5, H8C5, C6, C8, C9
8CH7.3 - 7.5d127 - 131+H7, H9C4, C6, C7, C9
9CH7.5 - 7.7s or t122 - 126+H8C4, C7, C8
-OH4.5 - 5.5br s or d--(H2)-
-NH₂2.5 - 3.5br s----

Note: Chemical shifts are estimates and may vary based on sample concentration and exact instrument conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive methodology for the complete structural characterization of 1-Amino-1-(3-bromophenyl)propan-2-ol. This integrated approach allows for the unambiguous assignment of every proton and carbon signal, confirms the connectivity of the molecular backbone, and verifies the substitution pattern on the aromatic ring. The protocols and interpretive framework detailed in this application note offer a robust system for ensuring the scientific integrity of synthetic products in pharmaceutical and chemical research.

References

  • Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • V. Arjunan, S. Kalaivani, S. Mohan. (2015). Spectroscopic (FT-IR, FT-Raman, UV, NMR, NBO) investigation and molecular docking study of (R) –2-Amino-1-Phenylethanol. ResearchGate. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • M. A. Addie, D. P. Gamblin, C. J. Schofield, J. W. D. Waddell. (2002). Conformational Preferences of Neurotransmitters: Norephedrine and the Adrenaline Analogue, 2-Methylamino-1-phenylethanol. ResearchGate. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (-)-Norephedrine. NIST WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13: Coupling. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • H. E. Gottlieb, V. Kotlyar, A. Nudelman. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

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Application

chiral resolution techniques for 1-Amino-1-(3-bromophenyl)propan-2-OL enantiomers

An In-Depth Guide to the Chiral Resolution of 1-Amino-1-(3-bromophenyl)propan-2-ol Enantiomers Introduction: The Criticality of Enantiomeric Purity in Drug Development The compound 1-Amino-1-(3-bromophenyl)propan-2-ol is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chiral Resolution of 1-Amino-1-(3-bromophenyl)propan-2-ol Enantiomers

Introduction: The Criticality of Enantiomeric Purity in Drug Development

The compound 1-Amino-1-(3-bromophenyl)propan-2-ol is a chiral building block with significant potential in pharmaceutical synthesis. Its structure, featuring two adjacent stereocenters, means it can exist as four stereoisomers. For drug development professionals, obtaining the single, desired enantiomer is not merely an academic exercise; it is a regulatory and safety imperative. Different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles[1][2][3]. The tragic case of thalidomide stands as a stark reminder of this principle[4]. Therefore, robust and scalable methods for separating the enantiomers of key intermediates like 1-Amino-1-(3-bromophenyl)propan-2-ol are of paramount importance.

This comprehensive guide provides detailed application notes and protocols for three powerful chiral resolution techniques applicable to 1-Amino-1-(3-bromophenyl)propan-2-ol:

  • Classical Diastereomeric Salt Crystallization

  • Enzymatic Kinetic Resolution (EKR)

  • Chiral Chromatography (HPLC & SFC)

As a self-validating system, each protocol is presented with an explanation of the underlying scientific principles, guiding the researcher in not just the "how" but the "why" of each experimental step.

Diastereomeric Salt Crystallization: The Classical Approach

This technique remains one of the most straightforward and economically viable methods for large-scale chiral separations[5][6]. The principle lies in converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomeric salts by reacting the racemic amine with a chiral resolving agent (typically a chiral acid)[7][8]. These resulting diastereomers possess different physicochemical properties, most notably solubility, allowing for their separation by fractional crystallization[1][2].

Mechanistic Principle & Rationale

The primary amino group of 1-Amino-1-(3-bromophenyl)propan-2-ol provides a handle for salt formation with a chiral acid. The choice of resolving agent and solvent is critical and often determined empirically. The goal is to create a pair of diastereomeric salts where one is significantly less soluble in the chosen solvent system, allowing it to crystallize selectively.

  • (R,S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

The difference in the crystal lattice energies of the two diastereomeric salts is the driving force for a successful resolution.

Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol is a representative procedure and requires optimization for the specific substrate.

Materials:

  • Racemic 1-Amino-1-(3-bromophenyl)propan-2-ol

  • (+)-Tartaric Acid (chiral resolving agent)

  • Methanol (solvent)

  • 5 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Chiral HPLC system for enantiomeric excess (e.e.) analysis

Procedure:

  • Salt Formation:

    • In a 250 mL flask, dissolve 10.0 g of racemic 1-Amino-1-(3-bromophenyl)propan-2-ol in 100 mL of warm methanol.

    • In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of (+)-Tartaric acid in 50 mL of warm methanol. The use of a half-equivalent of resolving agent can sometimes lead to higher optical purity in the crystallized salt[7].

    • Slowly add the tartaric acid solution to the amine solution with gentle stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Cloudiness should appear as the diastereomeric salt begins to precipitate.

    • For complete crystallization, cool the mixture in an ice bath for 2-4 hours or store at 4°C overnight.

  • Isolation of Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold methanol to remove soluble impurities.

    • Dry the crystals. A small sample should be taken to determine the diastereomeric purity and for preliminary e.e. analysis after liberation.

  • Recrystallization (Optional but Recommended):

    • To improve diastereomeric purity, recrystallize the isolated salt from a minimal amount of hot methanol[1]. Repeat until the desired purity is achieved.

  • Liberation of the Free Amine:

    • Suspend the diastereomerically pure salt in a mixture of 50 mL of water and 50 mL of ethyl acetate.

    • While stirring vigorously, add 5 M NaOH solution dropwise until the pH of the aqueous layer is >12. This deprotonates the amine, breaking the salt.

    • Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-Amino-1-(3-bromophenyl)propan-2-ol.

  • Analysis:

    • Determine the yield and measure the enantiomeric excess (e.e.) of the product using a validated chiral HPLC or SFC method.

Data Presentation: Expected Outcomes

The success of this method is highly dependent on solvent and resolving agent screening.

ParameterTarget ValueRationale
Resolving Agent(+)-Tartaric Acid, (L)-DBTA, etc.Must be enantiomerically pure and form crystalline salts.
Stoichiometry0.5 - 1.0 equivalentsInfluences both yield and enantiomeric purity[5].
SolventMethanol, Ethanol, AcetonitrileThe solubility difference between diastereomers is solvent-dependent.
Expected Yield35-45% (per enantiomer)Theoretical maximum is 50%; losses occur during transfers and crystallization.
Expected e.e.>95% (after recrystallization)Recrystallization is key to enhancing enantiomeric purity.
Workflow Visualization

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation & Analysis RacemicAmine Racemic Amine in Methanol Mix Combine & Stir RacemicAmine->Mix ResolvingAgent Chiral Acid (e.g., Tartaric Acid) ResolvingAgent->Mix Crystallization Cool & Crystallize Mix->Crystallization Filtration Vacuum Filtration Crystallization->Filtration LessSoluble Less Soluble Diastereomeric Salt (Solid) Filtration->LessSoluble MoreSoluble More Soluble Diastereomeric Salt (in Filtrate) Filtration->MoreSoluble Liberation Liberate Free Amine (Base & Extraction) LessSoluble->Liberation PurifiedAmine Enriched Enantiomer Liberation->PurifiedAmine Analysis Chiral HPLC/SFC (Determine e.e.) PurifiedAmine->Analysis

Caption: Workflow for Diastereomeric Salt Crystallization.

Enzymatic Kinetic Resolution (EKR): The "Green" Chemistry Approach

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers[9]. Lipases are particularly effective for resolving racemic alcohols through enantioselective acylation[10][11]. This method is prized for its mild reaction conditions and environmental compatibility, making it a "green" alternative to classical methods.

Mechanistic Principle & Rationale

The principle of kinetic resolution is based on the difference in reaction rates between two enantiomers with a chiral catalyst (the enzyme). For 1-Amino-1-(3-bromophenyl)propan-2-ol, a lipase can selectively acylate one of the alcohol enantiomers, leaving the other unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the acylated product[9].

  • (R,S)-Amino Alcohol + Acyl Donor --(Lipase)--> (R)-Acylated Product + (S)-Amino Alcohol (unreacted)

Immobilized Candida antarctica lipase B (Novozym 435) is a robust and highly selective biocatalyst often used for this purpose[9][12]. Vinyl acetate is an excellent acyl donor as the reaction is irreversible; the vinyl alcohol by-product tautomerizes to acetaldehyde[9].

Experimental Protocol: Lipase-Catalyzed Resolution

Materials:

  • Racemic 1-Amino-1-(3-bromophenyl)propan-2-ol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl Acetate (acyl donor)

  • tert-Butyl methyl ether (TBME) (solvent)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Enzymatic Reaction Setup:

    • To a 100 mL flask, add 5.0 g of racemic 1-Amino-1-(3-bromophenyl)propan-2-ol, 50 mL of TBME, and 0.6 equivalents of vinyl acetate.

    • Add the biocatalyst, Novozym 435 (typically 10-20% by weight of the substrate).

    • Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30-40°C).

  • Monitoring the Reaction:

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or chiral HPLC.

    • The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both the product and the remaining substrate. This may take several hours to days.

  • Reaction Quench and Enzyme Removal:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Separation and Purification:

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains the unreacted amino alcohol enantiomer and the acylated product. These can be separated by standard silica gel column chromatography. The ester product will be less polar than the unreacted amino alcohol.

    • Elute with a hexane/ethyl acetate gradient to first isolate the acylated product, then the unreacted amino alcohol.

  • Analysis:

    • Analyze both fractions (the unreacted alcohol and the hydrolyzed ester) by chiral HPLC to determine their respective enantiomeric excesses.

Data Presentation: Expected Outcomes
ParameterRecommended ConditionRationale
EnzymeNovozym 435 (Immobilized CALB)High selectivity for a wide range of secondary alcohols[10][12].
Acyl DonorVinyl AcetateForms an irreversible product, driving the reaction forward[9].
SolventTBME, Toluene, HexaneA non-polar organic solvent is typically used to prevent enzyme denaturation.
Temperature30-40 °CBalances reaction rate with enzyme stability.
Conversion~50%Theoretical point of maximum e.e. for both substrate and product.
Expected e.e.>99%EKR is capable of achieving very high enantiomeric purity.
Workflow Visualization

G cluster_0 Enzymatic Reaction cluster_1 Workup & Separation cluster_2 Analysis RacemicSubstrate Racemic Amino Alcohol + Vinyl Acetate in TBME Reaction Incubate & Shake (Monitor to ~50% conversion) RacemicSubstrate->Reaction Enzyme Novozym 435 Enzyme->Reaction Filter Filter to Remove Enzyme Reaction->Filter Concentrate Concentrate Filtrate Filter->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product Acylated Enantiomer Chromatography->Product Unreacted Unreacted Enantiomer Chromatography->Unreacted Analysis1 Chiral HPLC (Determine e.e. of Product) Product->Analysis1 Analysis2 Chiral HPLC (Determine e.e. of Substrate) Unreacted->Analysis2

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral Chromatography: The Analytical and Preparative Powerhouse

Chiral chromatography is the most widely used technique for determining the enantiomeric purity of a compound and can also be scaled for preparative separation[13][14]. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the primary methods. SFC is often favored for preparative work due to its speed, lower solvent consumption, and reduced environmental impact[4][15][16].

Mechanistic Principle & Rationale

Chiral separation on a CSP is achieved through transient, stereoselective interactions between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The enantiomer that interacts more strongly with the CSP is retained longer on thecolumn, resulting in separation.

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for resolving a broad range of chiral compounds, including amino alcohols[13][16].

Protocol: Chiral HPLC Method Development

This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess of 1-Amino-1-(3-bromophenyl)propan-2-ol.

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase: e.g., Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)

  • Additive (optional): Diethylamine (DEA)

  • Sample: Enantiomerically enriched or racemic 1-Amino-1-(3-bromophenyl)propan-2-ol (approx. 0.1 mg/mL in mobile phase)

Procedure:

  • Column Installation and Equilibration:

    • Install the chiral column according to the manufacturer's instructions.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90:10 n-Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection:

    • Inject 5-10 µL of the sample solution.

  • Chromatographic Run:

    • Run the chromatogram and monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Method Optimization:

    • If separation is not optimal, systematically vary the mobile phase composition. Increasing the percentage of the polar modifier (IPA) will generally decrease retention times[17].

    • For basic analytes like this amino alcohol, peak tailing can be an issue. Adding a small amount of a basic modifier like DEA (0.1%) to the mobile phase can significantly improve peak shape[15][17].

  • Quantification:

    • Once baseline separation is achieved, integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Data Presentation: Typical Chromatographic Parameters
ParameterRecommended Starting ConditionRationale / Optimization Strategy
Column (CSP) Chiralpak® IA or similar amylose-based CSPProven effectiveness for a wide range of chiral amines and alcohols[13].
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Standard normal-phase system. Adjust ratio (e.g., to 80:20) to optimize resolution and run time[17].
Additive 0.1% Diethylamine (DEA)Improves peak shape and reduces tailing for basic compounds[15].
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 220 nm or 254 nmThe bromophenyl group provides strong UV absorbance.
Temperature Ambient (or controlled at 25 °C)Temperature can affect selectivity; consistency is key.
Workflow Visualization

G cluster_0 Method Setup cluster_1 Chromatographic Separation cluster_2 Data Analysis SamplePrep Prepare Sample (0.1 mg/mL in Mobile Phase) Inject Inject Sample SamplePrep->Inject ColumnEquil Equilibrate Chiral Column (e.g., Chiralpak IA) HPLC HPLC System (Isocratic Elution) ColumnEquil->HPLC Inject->HPLC Detector UV Detector HPLC->Detector Chromatogram Obtain Chromatogram (Two Separated Peaks) Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % e.e. Integration->Calculation

Caption: Workflow for Chiral HPLC Method Development and Analysis.

References

  • Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution . The Journal of Organic Chemistry - ACS Publications. (2012). [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . LCGC North America. (2022). [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution . Unchained Labs. (n.d.). [Link]

  • Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process . . (n.d.). [Link]

  • Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode . PubMed. (n.d.). [Link]

  • Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution . Semantic Scholar. (2012). [Link]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry . PubMed. (2022). [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography . Taylor & Francis Online. (2022). [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations . Selvita. (2024). [Link]

  • [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)] - Organic Syntheses Procedure . Organic Syntheses. (n.d.). [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents . ScienceDirect. (2006). [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . RSC Publishing. (n.d.). [Link]

  • β-Amino alcohols derived from (1 R,2 S)-norephedrine and (1 S,2 S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes . R Discovery. (2008). [Link]

  • Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media . PMC. (n.d.). [Link]

  • Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives . ResearchGate. (2025). [Link]

  • Chiral resolution . Wikipedia. (n.d.). [Link]

  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters . PMC. (2026). [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). [Link]

  • Strategies for chiral separation: from racemate to enantiomer . Chemical Science (RSC Publishing). (2023). [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . MDPI. (2016). [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents . PMC. (n.d.). [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines . MDPI. (2021). [Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology . Semantic Scholar. (2020). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yield in 1-Amino-1-(3-bromophenyl)propan-2-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Amino-1-(3-bromophenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Amino-1-(3-bromophenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As a substituted phenylpropanolamine, this molecule is a valuable building block, but its synthesis can present challenges related to yield, purity, and stereocontrol.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the success of your synthesis.

Section 1: Overview of Synthetic Strategies

The synthesis of 1-Amino-1-(3-bromophenyl)propan-2-ol, a vicinal amino alcohol, can be approached through several strategic routes. The optimal choice depends on available starting materials, scalability, and desired stereochemical purity. The most prevalent methods begin with a substituted propiophenone or benzaldehyde.

Below is a diagram illustrating the two primary synthetic pathways discussed in this guide.

cluster_0 Route A: α-Amino Ketone Pathway cluster_1 Route B: Nitro-Aldol (Henry) Pathway A1 3'-Bromopropiophenone A2 2-Bromo-1-(3-bromophenyl) propan-1-one A1->A2 α-Bromination A3 2-Amino-1-(3-bromophenyl) propan-1-one A2->A3 Amination F 1-Amino-1-(3-bromophenyl) propan-2-ol A3->F Ketone Reduction B1 3-Bromobenzaldehyde B3 1-(3-Bromophenyl)-2-nitro propan-1-ol B1->B3 B2 Nitroethane B2->B3 B3->F Nitro Group Reduction

Caption: Primary synthetic routes to 1-Amino-1-(3-bromophenyl)propan-2-ol.

Section 2: Troubleshooting Common Synthetic Routes

This section addresses specific problems that researchers may encounter during synthesis.

Route A: From 3'-Bromopropiophenone (α-Amino Ketone Pathway)

This is a robust and widely used method for phenylpropanolamine synthesis. It involves three key steps: α-bromination of the starting ketone, nucleophilic substitution with an amine source, and finally, stereoselective reduction of the intermediate α-amino ketone.

Q1: My α-bromination of 3'-bromopropiophenone is giving low yields and multiple brominated products. What's happening and how can I fix it?

A1: This is a common issue stemming from lack of reaction control. The primary cause is often over-bromination (dibromination) or acid-catalyzed side reactions.

  • Causality: The reaction proceeds via an enol or enolate intermediate. The rate of bromination should be controlled to prevent the product, 2-bromo-1-(3-bromophenyl)propan-1-one, from enolizing and reacting with a second equivalent of bromine.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use precisely one equivalent of the brominating agent (e.g., Br₂, NBS). Adding the bromine dropwise as a solution in your reaction solvent can improve control.

    • Solvent Choice: Acetic acid is a common solvent, but it can promote side reactions. Consider using a less acidic solvent like dichloromethane (DCM) or chloroform.

    • Temperature Control: Perform the reaction at a controlled temperature, often starting at 0-10 °C and allowing it to slowly warm to room temperature. This moderates the reaction rate.

    • Catalyst: A catalytic amount of HBr (often generated in situ) is necessary to promote enolization. Ensure conditions are not completely anhydrous if using Br₂.

Q2: The amination of 2-bromo-1-(3-bromophenyl)propan-1-one is sluggish, and I'm getting significant byproducts. How can I improve this step?

A2: Sluggish amination or byproduct formation often points to issues with the amine nucleophile, steric hindrance, or competing elimination reactions.

  • Causality: This is a nucleophilic substitution (SN2) reaction. For a primary amine product, ammonia is the required nucleophile. However, the primary amine product is also a nucleophile and can react with another molecule of the bromo-ketone to form a secondary amine, which can react again to form a tertiary amine.[1]

  • Troubleshooting Steps:

    • Use a Large Excess of Ammonia: To favor the formation of the primary amine, use a large excess of ammonia (e.g., a concentrated solution in methanol or ethanol, heated in a sealed vessel).[1] This ensures that a molecule of the bromo-ketone is statistically more likely to encounter an ammonia molecule than the product amine.

    • Protected Amine Source: Consider using a protected ammonia equivalent, such as hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction. This avoids over-alkylation.

    • Solvent and Temperature: The reaction is typically performed in a polar solvent like ethanol or methanol to solvate the ammonium salt intermediate.[1] Heating is required, often in a sealed tube or pressure vessel, as ammonia is a gas.

Q3: The final reduction of the α-amino ketone is producing a mixture of diastereomers (erythro/threo). How can I achieve better stereoselectivity?

A3: Controlling the stereochemistry of this reduction is critical and is the most challenging step. The approach of the hydride to the carbonyl face is influenced by the adjacent stereocenter.

  • Causality: Simple reducing agents like sodium borohydride (NaBH₄) often give poor diastereoselectivity. The stereochemical outcome is governed by models such as Felkin-Anh or Cram's Rule, where the hydride preferentially attacks from the least hindered face.[2] To override this inherent, often low, selectivity, a directing group or a sterically demanding chiral reducing agent is needed.

  • Troubleshooting & Optimization Strategies:

StrategyReagent/MethodPrincipleExpected Outcome
Substrate Control Catalytic Hydrogenation (H₂, Pd/C)The substrate adsorbs onto the catalyst surface from the least hindered face before hydride delivery.Often provides good selectivity for the syn (erythro) diastereomer.
Reagent Control Chiral Borane ReagentsSterically bulky chiral reagents like (-)-DIP-Chloride™ create a highly organized transition state, forcing the hydride to attack from a specific face.[3]Can provide high enantioselectivity and diastereoselectivity.[3]
Chelation Control Zinc Borohydride (Zn(BH₄)₂)The zinc ion can chelate with both the carbonyl oxygen and the amino group, creating a rigid cyclic intermediate that directs the hydride attack.Can favor the syn (erythro) diastereomer.

Q4: I am observing significant loss of the bromine substituent on the phenyl ring. How can I prevent this debromination?

A4: Debromination is a common side reaction in reactions involving aryl bromides, especially under reductive conditions or with certain palladium catalysts (if cross-coupling were attempted).

  • Causality: In the context of this synthesis, debromination is most likely to occur during the final reduction step, particularly with catalytic hydrogenation. The Palladium catalyst (Pd/C) is highly active and can catalyze the hydrogenolysis of the C-Br bond.

  • Troubleshooting Steps:

    • Avoid Pd/C for Reduction: If debromination is a problem, switch from catalytic hydrogenation to a chemical hydride reducing agent like NaBH₄, LiAlH₄, or a chiral borane.[3]

    • Use a Different Catalyst: If hydrogenation is necessary, consider a less active catalyst such as Raney Nickel, or modify the Pd/C catalyst (e.g., with a poison like quinoline) to reduce its activity towards C-Br bond cleavage.

    • Optimize Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes minimize the competing debromination reaction.

Route B: Grignard-Based Approaches

While not as common for this specific target, Grignard reactions are a powerful tool for C-C bond formation and are a viable alternative.[4][5] A plausible route involves the formation of a Grignard reagent from an alkyl halide (e.g., methyl bromide) and its addition to 2-amino-1-(3-bromophenyl)ethanone.

Q5: My Grignard reagent (e.g., MeMgBr) formation is failing or has a low concentration. What are the common pitfalls?

A5: Grignard reagent formation is notoriously sensitive to reaction conditions. Failure is almost always due to the presence of water or other protic sources.

  • Causality: Grignard reagents are extremely strong bases and will react with any acidic proton, most commonly from water, to quench the reagent and form an alkane.[6][7] The magnesium metal surface must also be activated to initiate the reaction.

  • Troubleshooting Steps:

    • Absolute Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Solvents (typically diethyl ether or THF) must be rigorously dried, for instance, by distillation from sodium/benzophenone or by passing through an activated alumina column.[4][7]

    • Reagent Quality: Use freshly opened, high-purity magnesium turnings and anhydrous alkyl halides.

    • Initiation: The reaction can be difficult to start. Methods to initiate it include: adding a small crystal of iodine, using a sonicator, or adding a few drops of a pre-formed Grignard solution. The magnesium surface can be activated by gently crushing the turnings with a glass rod under an inert atmosphere.

Section 3: Purification Strategies

Q6: My final product is a sticky oil and is difficult to purify. Column chromatography gives broad peaks and poor separation. What are my options?

A6: Amino alcohols are often challenging to purify due to their dual functionality (basic amine, polar alcohol), which can cause streaking on silica gel.[8]

  • Causality: The basic amine group interacts strongly with the acidic silanol groups on standard silica gel, leading to poor chromatographic performance. The high polarity can also make elution difficult.

  • Purification Alternatives:

    • Basified Silica Gel: Pre-treat your silica gel with a base. This is done by making a slurry of the silica in a solvent containing ~1-2% triethylamine or ammonia, then packing the column as usual. This neutralizes the acidic sites and improves peak shape.

    • Acid-Base Extraction: Perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the amine, moving the product into the aqueous layer as the salt. The aqueous layer can then be washed with fresh organic solvent to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the free-base product back into an organic solvent.

    • Salt Crystallization: This is often the most effective method for obtaining high-purity material. Convert the amino alcohol free base into a crystalline salt (e.g., hydrochloride, oxalate, or tartrate).[9][10] The salt often has much better crystallization properties than the free base. After crystallization, the pure salt can be converted back to the free base if required.

Section 4: Detailed Experimental Protocol

This protocol details the synthesis via the α-amino ketone pathway (Route A), which is generally reliable and provides good control.

G start Start: 3'-Bromopropiophenone step1 Step 1: α-Bromination - Dissolve in CHCl₃ - Add Br₂ dropwise at 10°C - Stir 4h at RT start->step1 step2 Step 2: Amination - Dissolve crude bromoketone in NH₃/MeOH - Heat in sealed vessel at 80°C for 24h step1->step2 Crude 2-bromo-1-(3-bromophenyl)propan-1-one step3 Step 3: Ketone Reduction - Dissolve aminoketone in MeOH - Cool to 0°C - Add NaBH₄ portion-wise step2->step3 Crude 2-amino-1-(3-bromophenyl)propan-1-one step4 Step 4: Workup & Purification - Quench with water - Acid-Base Extraction - Purify via Salt Crystallization (HCl) step3->step4 end_node Final Product: 1-Amino-1-(3-bromophenyl)propan-2-ol HCl step4->end_node

Caption: Workflow for the synthesis of 1-Amino-1-(3-bromophenyl)propan-2-ol.

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)propan-1-one

  • In a flask protected from light, dissolve 3'-bromopropiophenone (1.0 eq) in chloroform (CHCl₃).

  • Cool the solution to 10 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in CHCl₃ dropwise over 1 hour, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often used directly in the next step.

Step 2: Synthesis of 2-Amino-1-(3-bromophenyl)propan-1-one

  • Dissolve the crude 2-bromo-1-(3-bromophenyl)propan-1-one (1.0 eq) in a 7N solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel.

  • Heat the vessel to 80 °C and maintain for 24 hours with stirring.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude residue can be purified or used directly in the next step.

Step 3: Reduction to 1-Amino-1-(3-bromophenyl)propan-2-ol

  • Dissolve the crude 2-amino-1-(3-bromophenyl)propan-1-one (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions over 30 minutes.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Step 4: Workup and Purification

  • Cool the reaction mixture to 0 °C and slowly quench by adding water, followed by 1M HCl to decompose excess NaBH₄.

  • Concentrate the mixture to remove methanol.

  • Perform an acid-base extraction as described in Q6 .

  • To form the hydrochloride salt for purification, dissolve the final free base in diethyl ether or ethyl acetate and slowly add a solution of HCl in ether until precipitation is complete.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the pure 1-Amino-1-(3-bromophenyl)propan-2-ol hydrochloride salt.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the best analytical techniques to monitor the reaction progress?

    • A: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more quantitative analysis and to check for the presence of impurities and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. ¹H NMR of crude aliquots can also be used to determine conversion.

  • Q: How should I handle and store the final amino alcohol product?

    • A: The free base can be a pale-yellow oil or semi-solid and may be sensitive to air and light over long periods.[8] It is best stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C). The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and store at room temperature, protected from moisture.

  • Q: What are the key safety precautions for the reagents involved?

    • A: Bromine (Br₂): Extremely corrosive, toxic, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield. Have a quenching agent like sodium thiosulfate readily available.

    • Grignard Reagents: Highly flammable and water-reactive. Must be handled under a strict inert atmosphere (nitrogen or argon).

    • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water or acid to produce flammable hydrogen gas. Quench carefully at low temperatures.

References

  • Diastereoselective synthesis of 1,2-amino alcohols via direct C–H functionalization. ResearchGate. [Link]

  • (PDF) Diastereoselective Synthesis of Vicinal Amino Alcohols. ResearchGate. [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. [Link]

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyz. NSF Public Access Repository. [Link]

  • Synthetic cathinones drug profile. The European Union Drugs Agency (EUDA). [Link]

  • Synthetic Cathinones. Encyclopedia MDPI. [Link]

  • Enantio- and Diastereoselective Synthesis of 1,5-syn-(Z)-Amino Alcohols via Imine Double Allylboration. ACS Publications. [Link]

  • Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. PMC. [Link]

  • Cathinone. Wikipedia. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis. [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Semantic Scholar. [Link]

  • Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. PMC. [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]

  • Process for the purification of an aminoalcohol.
  • Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [Link]

  • Grignard Reaction - Common Conditions. The Organic Synthesis Archive. [Link]

  • 1-phenyl-2-propanol: Organic Chemistry Study Guide. Fiveable. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Process for the preparation of amino-alcohols.
  • Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]

  • Process of preparing 1-phenyl-2-aminopropane.
  • 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol. MDPI. [Link]

  • One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove. [Link]

  • halogenoalkanes (haloalkanes) and ammonia. Chemguide. [Link]

Sources

Optimization

preventing degradation of 1-Amino-1-(3-bromophenyl)propan-2-OL during long-term storage

Welcome to the Technical Support Center for 1-Amino-1-(3-bromophenyl)propan-2-OL . As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with fiel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Amino-1-(3-bromophenyl)propan-2-OL . As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with field-proven troubleshooting, mechanistic insights, and self-validating protocols to prevent the degradation of this specific halophenethylamine derivative during long-term storage.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My stored batches of 1-Amino-1-(3-bromophenyl)propan-2-OL are developing a yellow/brown tint over time. What is causing this discoloration? A: This discoloration is a classic visual indicator of oxidative degradation and/or photolytic debromination.

  • Oxidation: Amino alcohols are highly susceptible to aerobic oxidation. The primary amine group can undergo hydrogen abstraction in the presence of ambient oxygen, forming an N-centered radical or an imine intermediate. This intermediate subsequently hydrolyzes to release ammonia and form 1[1].

  • Photolysis: The 3-bromophenyl moiety is highly sensitive to UV light. Photolytic cleavage of the carbon-bromine (C-Br) bond generates reactive aryl radicals, which rapidly polymerize or react with trace impurities, leading to the characteristic yellow/brown chromophores.

Q2: We observed a shift in the retention time and a mass increase of +44 Da in our LC-MS analysis. Is the compound degrading? A: Yes. A mass shift of +44 Da strongly indicates the formation of a carbamate salt. Primary amines readily react with atmospheric carbon dioxide (CO 2​ ) and ambient moisture to form carbamates. This is a primary 2 exposed to air during the repeated opening of storage vials[2]. To prevent this, the headspace of the storage container must be rigorously purged with an inert gas.

Q3: What are the optimal long-term storage conditions for this compound? A: For long-term preservation (>1 month), 1-Amino-1-(3-bromophenyl)propan-2-OL must be stored at -20°C in amber glass vials, sealed under an Argon atmosphere. Short-term storage (days to weeks) can be maintained at 3 to minimize thermal kinetic degradation[3].

Part 2: Degradation Pathways Visualization

Degradation A 1-Amino-1-(3-bromophenyl)propan-2-OL B Aerobic Oxidation A->B D UV Photolysis A->D F CO2 / Moisture Exposure A->F C Imine & Amino Carbonyls B->C E Aryl Radicals (Debromination) D->E G Carbamate Formation (+44 Da) F->G

Caption: Degradation pathways of 1-Amino-1-(3-bromophenyl)propan-2-OL via oxidation, photolysis, and CO2.

Part 3: Quantitative Data & Storage Matrices

Table 1: Degradation Pathways, Analytical Indicators, and Prevention

Degradation PathwayCausal AgentAnalytical Indicator (LC-MS/UV)Prevention Strategy
Aerobic Oxidation Oxygen (O 2​ )+14 Da (Ketone), Ammonia releaseArgon purging, airtight PTFE seals
Photolysis UV LightDiscoloration, -79 Da (Loss of Br)Amber glass vials, dark storage
Carbamate Formation Carbon Dioxide (CO 2​ )+44 Da mass shiftInert atmosphere, minimize air exposure
Thermal Degradation HeatBroad chromatographic degradationStore at -20°C for long-term

Table 2: Validated Storage Condition Matrix

Storage DurationRecommended TempAtmosphereContainer Type
Working Stock (<1 week) 0 to 8°CAmbient (Sealed)Amber Glass
Short-Term (1-4 weeks) -20°CArgon/NitrogenAmber Glass + PTFE Cap
Long-Term (>1 month) -80°CArgon/NitrogenAmber Glass + PTFE Cap + Parafilm

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain internal checks to verify the success of the procedure.

Protocol 1: Inert Aliquoting and Sealing Procedure
  • Step 1: Baseline Verification. Run a T=0 HPLC-UV/MS analysis to confirm purity >99% and the absence of baseline imine/ketone degradants[1]. Validation: Retain this chromatogram as your primary reference standard.

  • Step 2: Desiccation. Place the bulk powder in a vacuum desiccator over P 2​ O 5​ for 24 hours. Causality: Removing residual moisture prevents the secondary alcohol from undergoing acid/base-catalyzed dehydration during storage.

  • Step 3: Aliquoting. Inside a glove box with a controlled Nitrogen atmosphere (<1 ppm O 2​ , <1 ppm H 2​ O), transfer 10-50 mg aliquots into 2 mL amber glass vials. Causality: Amber glass blocks UV transmission (<400 nm), preventing photolytic cleavage of the C-Br bond.

  • Step 4: Purging & Sealing. If a glove box is unavailable, gently purge the headspace of each vial with a stream of high-purity Argon for 15 seconds. Immediately cap with PTFE-lined silicone septa. Causality: Argon is heavier than air and effectively displaces oxidative O 2​ and reactive CO 2​ [2]. PTFE prevents plasticizer leaching into the sample.

  • Step 5: Final Validation. Wrap the cap junction tightly with Parafilm and weigh the vial. Validation: A stable weight over time confirms the hermetic seal is intact. Store at -20°C.

Protocol 2: Stability-Indicating Assay (HPLC-UV/MS)
  • Step 1: Column & Mobile Phase. Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: 0.1% TFA in Water. Mobile phase B: 0.1% TFA in Acetonitrile. Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent for the primary amine, improving peak shape and preventing secondary interactions with residual silanols on the column.

  • Step 2: Sample Preparation. Dissolve a 1 mg aliquot in 1 mL of Mobile Phase A. Causality: Do not use methanol as a diluent for long-term autosampler storage to prevent potential hemiaminal formation with the amine group.

  • Step 3: System Suitability (Self-Validation). Inject a known degraded sample (exposed to 1% H 2​ O 2​ for 1 hour) prior to running your actual samples. Validation: This ensures your method has sufficient resolution to separate the parent peak from the oxidized amino carbonyl degradant[1].

Part 5: Workflow Visualization

StorageWorkflow S1 1. Lyophilization (Remove H2O) S2 2. Aliquot into Amber Vials S1->S2 S3 3. Purge with Argon Gas S2->S3 S4 4. Seal with PTFE Caps S3->S4 S5 5. Store at -20°C S4->S5

Caption: Step-by-step workflow for the preparation and long-term inert storage of amino alcohol derivatives.

Part 6: References

  • Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications.2

  • Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds | PubMed.1

  • 1-(4-Bromophenyl)ethanol - Storage and Stability | Chem-Impex.3

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 1-Amino-1-(3-bromophenyl)propan-2-OL

Introduction: The Critical Need for Reliable Quantification of 1-Amino-1-(3-bromophenyl)propan-2-OL 1-Amino-1-(3-bromophenyl)propan-2-OL (CAS No. 1226115-23-6) is a synthetic compound with structural similarities to phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Reliable Quantification of 1-Amino-1-(3-bromophenyl)propan-2-OL

1-Amino-1-(3-bromophenyl)propan-2-OL (CAS No. 1226115-23-6) is a synthetic compound with structural similarities to phenethylamine and cathinone derivatives, placing it in a class of molecules with significant interest in pharmaceutical and forensic research.[1] As with any compound under investigation for potential therapeutic applications or as a new psychoactive substance, the ability to accurately and reliably quantify it across different laboratories is paramount. An inter-laboratory validation study is the gold standard for establishing the robustness and reproducibility of an analytical method, ensuring that data generated in one facility can be confidently compared with data from another.

This guide provides a comprehensive comparison of the most suitable analytical techniques for the quantification of 1-Amino-1-(3-bromophenyl)propan-2-OL and outlines the critical parameters for a successful inter-laboratory validation, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical first step and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Based on the chemical structure of 1-Amino-1-(3-bromophenyl)propan-2-OL, a primary amino alcohol, the most promising analytical approaches are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Technique Principle Advantages Disadvantages Typical Application
HPLC with UV Detection Separation based on polarity using a liquid mobile phase and a solid stationary phase. Detection is based on the analyte's absorption of UV light.Robust, widely available, and cost-effective. Suitable for routine analysis of bulk material and formulations.Lower sensitivity and selectivity compared to mass spectrometry-based methods. Potential for interference from co-eluting compounds.Quality control of raw materials and finished products where concentration is relatively high.
GC-MS Separation of volatile compounds in a gaseous mobile phase. Detection is based on the mass-to-charge ratio of fragmented ions, providing high specificity.Excellent chromatographic resolution and high specificity from mass spectral data. Well-established for the analysis of similar compounds like phenethylamines.[3]Requires derivatization to improve the volatility and thermal stability of the amino alcohol.[3] Potential for thermal degradation of the analyte.Forensic analysis, impurity profiling, and confirmation of identity.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.Exceptional sensitivity and selectivity, making it ideal for complex matrices and low concentrations.[4] Minimal sample preparation may be required.Higher initial instrument cost and complexity. Potential for matrix effects that can suppress or enhance the analyte signal.Bioanalysis of plasma or urine samples, trace-level impurity analysis, and definitive quantification in complex mixtures.

Experimental Protocols: A Starting Point for Method Development

The following protocols are based on established methods for structurally similar compounds and should be optimized and validated for the specific analysis of 1-Amino-1-(3-bromophenyl)propan-2-OL. The availability of a reference standard, obtainable from suppliers like AstaTech, Inc. and BLDpharm, is crucial for these procedures.[5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established procedures for the analysis of similar aromatic compounds.[6][7]

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 1-Amino-1-(3-bromophenyl)propan-2-OL reference standard in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
  • Sample Solution: Prepare the sample to a target concentration within the calibration range using the same diluent.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is recommended. A starting condition of 95% A and 5% B, ramping to 95% B over 10 minutes, can be a good starting point.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Based on the aromatic and bromine substituents, a UV detection wavelength in the range of 210-230 nm is a logical starting point. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires derivatization to improve the volatility of the analyte, a common practice for amino alcohols.[8][9]

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock and working solutions in a volatile, aprotic solvent like ethyl acetate.
  • Derivatization: To a dried aliquot of the standard or sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA). Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
  • Injector Temperature: 250°C.
  • MS Transfer Line Temperature: 280°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 40-500 amu. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic fragment ions should be employed to enhance sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and is ideal for trace-level quantification, particularly in biological matrices.[4]

1. Sample Preparation:

  • For simple matrices (e.g., drug product): A simple "dilute-and-shoot" approach may be sufficient.
  • For complex matrices (e.g., plasma): Protein precipitation is a common and effective cleanup step. Add three volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or evaporated and reconstituted in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Conditions: Similar to the HPLC-UV method, but with a flow rate compatible with the MS interface (e.g., 0.4 mL/min).
  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is expected to be effective for the primary amine.
  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Collision-induced dissociation (CID) will be used to generate product ions. The most abundant and stable precursor-product ion transition will be used for quantification (quantifier), and a second transition will be used for confirmation (qualifier). These transitions must be empirically determined by infusing a standard solution of the analyte.

Inter-Laboratory Validation: The Pillars of a Reproducible Method

An inter-laboratory validation study is designed to assess the reproducibility of an analytical method when performed by different analysts in different laboratories using different equipment. The core validation parameters, as defined by ICH Q2(R2) and FDA guidelines, must be evaluated.[1][2]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and by the successful separation of the analyte from potential impurities or degradation products.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels. The correlation coefficient (r) should be close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations of the analyte and expressing the results as a percentage of recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories. This is the primary focus of the inter-laboratory study.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations to be studied include changes in mobile phase composition, pH, temperature, and flow rate.

Designing and Executing the Inter-Laboratory Study

A well-designed inter-laboratory study is essential for a meaningful assessment of method reproducibility.

Caption: Workflow for a typical inter-laboratory validation study.

Statistical Analysis of Inter-Laboratory Data

Example of Inter-Laboratory Validation Data Summary

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Linearity (r²) 0.99950.99920.9998≥ 0.995
Accuracy (Recovery %) 99.5%101.2%98.9%98.0 - 102.0%
Repeatability (RSD %) 0.8%1.1%0.9%≤ 2.0%
Intermediate Precision (RSD %) 1.5%1.8%1.6%≤ 3.0%
Reproducibility (RSD %) \multicolumn{3}{c}{2.5%}≤ 5.0%

Expert Recommendations and Best Practices

  • Thorough Single-Laboratory Validation First: Before initiating an inter-laboratory study, the analytical method must be thoroughly developed, optimized, and validated within a single laboratory.

  • Clear and Unambiguous Protocol: The protocol sent to participating laboratories must be detailed and unambiguous to minimize variations in execution.

  • Homogeneous and Stable Samples: The samples distributed to the laboratories must be homogeneous and stable over the course of the study.

  • Use of a Certified Reference Material (CRM): Whenever possible, a CRM of 1-Amino-1-(3-bromophenyl)propan-2-OL should be used as the reference standard to ensure traceability and comparability of results.

  • Centralized Data Analysis: All raw data should be sent to a central coordinator for statistical analysis to ensure consistency in the evaluation.

Conclusion

The inter-laboratory validation of an analytical method for the quantification of 1-Amino-1-(3-bromophenyl)propan-2-OL is a rigorous but necessary process to establish a truly robust and reproducible method. By carefully selecting the most appropriate analytical technique, meticulously validating the method in a single laboratory, and then conducting a well-planned inter-laboratory study, the scientific community can have high confidence in the data generated, which is fundamental for advancing research and ensuring product quality and safety.

References

  • Ewald, A. H., & Maurer, H. H. (2005). Screening for and validated quantification of phenethylamine-type designer drugs and mescaline in human blood plasma by gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 40(6), 785–795. [Link]

  • Gau, Y. S., et al. (2022). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS. Journal of Analytical Toxicology, 46(3), 268-277. [Link]

  • Heal, D. J., et al. (2014). A validated liquid chromatography-tandem mass spectrometry method for the determination of phenethylamine in human plasma.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Le, J., et al. (2018). Amino acid analysis in biological fluids by GC-MS. Methods in Molecular Biology, 1730, 139-150.
  • Rübel, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4330. [Link]

  • Sempio, C., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131-137. [Link]

  • Tölgyesi, Á., & Vereczkey, G. (2010). Planar chromatography – an essential component of modern analysis. CAMAG Bibliography Service, 106, 2-4. [Link]

  • Tsikas, D. (2017). Quantitative GC–MS analysis of amino acids. Methods in Molecular Biology, 1597, 75-91.
  • Zhang, Z., et al. (2009). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Mass Spectrometry Reviews, 28(1), 1-28. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Comparison of 1-Amino-1-(3-bromophenyl)propan-2-ol Diastereomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stereochemistry In the realm of drug development, the three-dimensional arrangement of atoms within a molecule i...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry

In the realm of drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity, efficacy, and safety profile. Chiral molecules, which are non-superimposable on their mirror images, can exhibit vastly different pharmacological and toxicological properties between their enantiomeric forms.[1][2] The compound 1-Amino-1-(3-bromophenyl)propan-2-ol possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other: the (1R, 2R)/(1S, 2S) pair and the (1R, 2S)/(1S, 2R) pair.

Diastereomers, unlike enantiomers, are not mirror images and possess distinct physicochemical properties.[3] This distinction allows for their separation and individual characterization using standard laboratory techniques. Understanding the precise structural differences between these diastereomers is paramount for identifying the optimal stereoisomer for a therapeutic target, ensuring stereochemical purity, and meeting stringent regulatory requirements. This guide provides an in-depth comparison of the diastereomers of 1-Amino-1-(3-bromophenyl)propan-2-ol, detailing the experimental workflows for their separation and structural elucidation.

Part 1: Separation of Diastereomers

The foundational step in any structural comparison is the physical separation of the individual stereoisomers. The differing physical properties of diastereomers, such as polarity and solubility, are exploited for this purpose.

Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for resolving stereoisomers.[4] By utilizing a chiral stationary phase (CSP), which creates a transient diastereomeric complex with each isomer, differential retention times are achieved, leading to separation. Polysaccharide-based CSPs are particularly effective for resolving amino alcohol compounds.[5][6]

Experimental Protocol: Enantioselective HPLC Separation

  • Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Select a polysaccharide-based column, such as one with an amylose or cellulose derivative (e.g., Chiralpak® series).[4][6]

  • Sample Preparation:

    • Accurately weigh and dissolve the diastereomeric mixture of 1-Amino-1-(3-bromophenyl)propan-2-ol in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase for this class of compounds would be a mixture of a non-polar solvent like n-Hexane and an alcohol modifier like Ethanol or 2-Propanol. A small amount of an amine modifier, such as Diethylamine (DEA), is often added to improve peak shape for basic analytes. A starting point could be n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v).[4]

    • Flow Rate: Set to 1.0 mL/min.

    • Column Temperature: Maintain at 25 °C to ensure reproducible retention times.

    • Detection: Monitor the eluent at a wavelength where the bromophenyl chromophore absorbs, typically around 220 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks corresponding to the separated diastereomers. The retention time, peak area, and resolution factor are key parameters for comparison.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Dissolve Dissolve Diastereomer Mixture in Mobile Phase Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample onto Chiral Column Filter->Inject Separate Isocratic Elution (e.g., Hexane/Ethanol/DEA) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peaks & Calculate Resolution Chromatogram->Analyze Crystallization_Workflow Start Diastereomeric Mixture in Hot Solvent AddRA Add Chiral Resolving Agent (e.g., Tartaric Acid) Start->AddRA Cool Cool Slowly to Induce Crystallization AddRA->Cool Filter Filter to Isolate Diastereomeric Salt Crystals Cool->Filter Liberate Liberate Free Amine (Base Treatment & Extraction) Filter->Liberate MotherLiquor Mother Liquor (Contains other diastereomer) Filter->MotherLiquor End Purified Diastereomer Liberate->End NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Elucidation Sample Purified Diastereomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire1D Acquire 1D Spectra (¹H, ¹³C) Dissolve->Acquire1D Acquire2D Acquire 2D Spectra (COSY, NOESY) Acquire1D->Acquire2D Compare Compare Chemical Shifts (δ) & Coupling Constants (J) Acquire2D->Compare Assign Assign Relative Stereochemistry Compare->Assign

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Comparative

1-Amino-1-(3-bromophenyl)propan-2-ol Reference Standard Purity Validation: A Comparative Guide to Analytical Methodologies

The integrity of any pharmaceutical development program relies fundamentally on the quality of its reference standards. For substituted phenylpropanolamines such as 1-Amino-1-(3-bromophenyl)propan-2-ol (CAS 1226115-23-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

The integrity of any pharmaceutical development program relies fundamentally on the quality of its reference standards. For substituted phenylpropanolamines such as 1-Amino-1-(3-bromophenyl)propan-2-ol (CAS 1226115-23-6) —a critical intermediate and commercially available reference standard utilized in the synthesis of CNS-active compounds and beta-agonists[1]—establishing absolute purity is a complex analytical challenge.

According to the ICH Q2(R2) guidelines, the validation of any analytical procedure requires the use of well-characterized reference materials with documented identity and purity[2]. Specificity must be demonstrated to ensure that the analytical procedure can accurately measure the analyte in the presence of potential impurities[3].

This guide objectively compares the two dominant paradigms in reference standard characterization: the traditional Mass Balance (MB) approach and Quantitative Nuclear Magnetic Resonance (qNMR) . By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for scientists certifying primary reference materials.

Evaluating Purity Methodologies: Mass Balance vs. qNMR

Historically, purity has been determined via Mass Balance, an indirect method that subtracts the sum of all measured impurities (organics, water, volatiles, and inorganics) from 100%. While comprehensive, it requires multiple instruments and propagates measurement uncertainty across several assays.

Conversely, qNMR has emerged as the gold standard for primary reference standard certification. It is a direct, primary ratio measurement that compares the integral of a specific proton signal in the analyte against a known, NIST-traceable internal standard.

Table 1: Quantitative Performance & Resource Comparison
ParameterMass Balance (HPLC + KF + TGA + ROI)qNMR (1H-NMR with Internal Standard)
Primary Output Indirect Purity (100% - sum of impurities)Direct Mass Fraction (%)
Typical Uncertainty ± 0.5% to 1.0% (Propagated error)± 0.1% to 0.5% (Direct error)
Analysis Time 3 - 5 Days (Multiple instruments)2 - 4 Hours (Single instrument)
Sample Requirement > 500 mg (Destructive)< 20 mg (Non-destructive)
Traceability Requires individual calibration per instrumentDirectly traceable to NIST Internal Standard
Blind Spots UV-transparent organic impuritiesOverlapping proton signals

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a protocol must not merely list steps; it must explain the why behind the chemistry and incorporate mechanisms to automatically flag invalid data.

Protocol A: Mass Balance Purity Determination

This protocol quantifies organic impurities via HPLC-UV, water content via Karl Fischer (KF), and inorganic residue via Residue on Ignition (ROI).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg/mL of 1-amino-1-(3-bromophenyl)propan-2-ol in a 50:50 Water:Acetonitrile diluent.

  • Chromatographic Separation: Inject 10 µL onto an end-capped C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Gradient: Run a gradient using Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Orthogonal Testing: Concurrently analyze a 100 mg aliquot via volumetric Karl Fischer titration for water content, and a 1.0 g aliquot via ROI at 600°C for inorganic salts.

  • The Causality of Experimental Choice: The basic secondary amine group of 1-amino-1-(3-bromophenyl)propan-2-ol interacts strongly with residual silanols on standard silica columns, causing severe peak tailing. The addition of 0.1% TFA lowers the pH to ~2.0, fully protonating the amine and acting as an ion-pairing agent to ensure sharp, symmetrical peaks, allowing for accurate integration of closely eluting related substances.

  • Self-Validating Mechanism: The protocol employs a mass balance closure check. The sum of the mass fractions from HPLC (organics), KF (water), and ROI (inorganics) must equal 100% ± 0.5%. If the sum falls outside this range, the system flags a potential undetected impurity (e.g., a UV-transparent contaminant), invalidating the run and requiring orthogonal LC-MS analysis.

Protocol B: 1H-qNMR Purity Determination

This protocol directly measures the mass fraction of the analyte using a high-field NMR spectrometer (≥ 400 MHz).

Step-by-Step Methodology:

  • Sample Preparation: Co-weigh exactly 10.00 mg of the analyte and 5.00 mg of NIST-traceable Maleic Acid (Internal Standard) into a glass vial using a microbalance.

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1H-NMR spectrum using a 90° pulse angle. Set the relaxation delay (D1) to 45 seconds.

  • Integration: Integrate the vinylic singlet of Maleic Acid (~6.28 ppm) against the aromatic protons of the bromophenyl ring (~7.1 - 7.6 ppm).

  • The Causality of Experimental Choice: Maleic acid is specifically selected as the internal standard because its vinylic protons produce a distinct singlet at ~6.28 ppm. This falls perfectly into the "chemical shift window" between the aliphatic protons of the propanol chain (1.0 - 4.2 ppm) and the aromatic protons of the bromophenyl ring (7.1 - 7.6 ppm), ensuring zero signal overlap for highly accurate integration. Furthermore, the 45-second relaxation delay ensures complete longitudinal magnetization recovery (T1) between pulses, a strict requirement for quantitative accuracy.

  • Self-Validating Mechanism: Two distinct proton signals from the analyte (e.g., the aromatic proton at ~7.4 ppm and the methyl doublet at ~1.1 ppm) are integrated independently against the internal standard. The calculated purity from both signals must agree within ± 0.2%. A divergence indicates signal co-elution with a hidden impurity, automatically invalidating the measurement and prompting a change in deuterated solvent (e.g., to CD3OD) to shift the peaks.

Workflow Visualization

The following diagram illustrates the orthogonal decision tree required to certify a primary reference standard under ICH Q2(R2) guidelines.

PurityValidation Start 1-Amino-1-(3-bromophenyl) propan-2-ol Batch Split Primary Purity Assessment Start->Split MB Mass Balance Approach (100% - Impurities) Split->MB qNMR Quantitative NMR (Direct Measurement) Split->qNMR HPLC HPLC-UV/MS (Organic Impurities) MB->HPLC KF Karl Fischer (Water Content) MB->KF TGA TGA / ROI (Volatiles & Inorganics) MB->TGA IS Internal Standard (NIST Traceable) qNMR->IS Integration Signal Integration & Ratio Calculation qNMR->Integration Cert Certified Purity Value & Uncertainty HPLC->Cert KF->Cert TGA->Cert Integration->Cert

Orthogonal purity validation workflow for reference standard certification.

Performance Comparison: Certified Reference Material (CRM) vs. Working Standard

Once a batch of 1-Amino-1-(3-bromophenyl)propan-2-ol is validated, it is designated either as a primary Certified Reference Material (CRM) or a secondary In-House Working Standard. Choosing the right tier of standard is critical for balancing regulatory compliance with operational costs.

Table 2: Reference Standard Tier Comparison
AttributeCertified Reference Material (CRM)In-House Working Standard
Regulatory Acceptance Fully accepted under ICH Q2(R2) / ISO 17034Requires extensive internal validation against a CRM
Purity Confidence High (Orthogonal methods: qNMR + Mass Balance)Moderate (Often relies on single-method HPLC-UV)
Cost per Gram High ( $)Low ($)
Best Application Primary calibration, method validation, regulatory filingRoutine batch release, daily System Suitability Tests (SST)

For critical regulatory submissions, utilizing a CRM validated via both qNMR and Mass Balance ensures the highest level of data integrity, preventing costly delays during the analytical review process.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: europa.eu URL: [Link]

Sources

Validation

A Guide to Predicting and Assessing the Immunoassay Cross-Reactivity of 1-Amino-1-(3-bromophenyl)propan-2-ol

Introduction This guide provides a framework for researchers, scientists, and drug development professionals to proactively evaluate the potential cross-reactivity of a novel compound, 1-Amino-1-(3-bromophenyl)propan-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides a framework for researchers, scientists, and drug development professionals to proactively evaluate the potential cross-reactivity of a novel compound, 1-Amino-1-(3-bromophenyl)propan-2-ol , in standard immunoassay platforms. Lacking extensive published data on this specific molecule, we will proceed from a position of predictive analysis based on its chemical structure, followed by a detailed, actionable protocol for empirical validation. Our focus will be on providing the "why" behind the "how," empowering you to not only execute these experiments but also to interpret the results with confidence.

Understanding the Molecule: 1-Amino-1-(3-bromophenyl)propan-2-ol

To predict potential cross-reactivity, we must first understand the structural features of our molecule of interest.

Chemical Structure:

  • Phenylpropanolamine Backbone: The core structure is a phenylpropanolamine, a class of compounds known to interact with various biological targets. This backbone is shared by many sympathomimetic amines, both legal and illicit.

  • Chiral Centers: The molecule possesses two chiral centers, leading to four possible stereoisomers. It is crucial to consider that antibodies can exhibit stereospecificity, meaning they may bind preferentially to one isomer over others.

  • Bromine Substitution: The bromine atom on the phenyl ring is a key feature. It adds steric bulk and alters the electronic properties of the ring, which could either increase or decrease its affinity for an antibody's binding pocket compared to unsubstituted analogs.

Predicting Cross-Reactivity: A Structure-Based Hypothesis

The central tenet of immunoassay cross-reactivity is that antibodies raised against a specific immunogen (a target analyte conjugated to a carrier protein) will invariably recognize a spectrum of structurally related compounds, albeit with varying affinities. Given the structure of 1-Amino-1-(3-bromophenyl)propan-2-ol, we can hypothesize potential cross-reactivity in immunoassays designed to detect other phenylpropanolamines.

Potential Cross-Reactants:

  • Cathinone and its derivatives: The core structure is highly similar to cathinone, a psychostimulant. Immunoassays designed for broad-spectrum detection of synthetic cathinones ("bath salts") are prime candidates for significant cross-reactivity.

  • Ephedrine/Pseudoephedrine: These common decongestants are diastereomers of phenylpropanolamine. The primary structural difference is the lack of the bromine substituent. An antibody with a binding pocket that primarily recognizes the propanolamine side chain and is less sensitive to substitutions on the phenyl ring would likely show cross-reactivity.

  • Amphetamine/Methamphetamine: While lacking the hydroxyl group of our target molecule, the shared phenethylamine skeleton is a common epitope. Many amphetamine immunoassays are known to cross-react with a wide range of related compounds.

The following diagram illustrates the principle of a competitive immunoassay and how a cross-reacting substance can interfere with the accurate measurement of the target analyte.

G cluster_0 Scenario 1: No Cross-Reactivity cluster_1 Scenario 2: Cross-Reactivity Occurs Analyte Target Analyte Antibody1 Specific Antibody Analyte->Antibody1 Binds Well1 Immobilized Surface Antibody1->Well1 Signal Generated (High Concentration) Conjugate1 Enzyme-Labeled Analyte Conjugate1->Antibody1 Outcompeted CrossReactant 1-Amino-1-(3-bromophenyl)propan-2-ol Antibody2 Specific Antibody CrossReactant->Antibody2 Binds (False Positive) Well2 Immobilized Surface Antibody2->Well2 Signal Generated (Appears High) Conjugate2 Enzyme-Labeled Analyte Conjugate2->Antibody2 Outcompeted

Caption: Competitive immunoassay principle and cross-reactivity.

Experimental Validation: A Protocol for Determining Cross-Reactivity

To move from hypothesis to empirical data, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and commonly used method. The following protocol outlines the steps to quantify the cross-reactivity of 1-Amino-1-(3-bromophenyl)propan-2-ol.

Objective: To determine the 50% inhibitory concentration (IC50) of 1-Amino-1-(3-bromophenyl)propan-2-ol and compare it to the IC50 of the target analyte to calculate the percentage of cross-reactivity.

Materials and Reagents:
  • Microtiter plate (96-well) pre-coated with antibodies against the target analyte (e.g., a commercial cathinone ELISA kit).

  • 1-Amino-1-(3-bromophenyl)propan-2-ol (test compound).

  • Target analyte standard (e.g., cathinone).

  • Potential cross-reactants (e.g., ephedrine, methamphetamine).

  • Enzyme-conjugated analyte (HRP-conjugate).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Experimental Workflow:

The overall workflow for the cross-reactivity assessment is depicted below.

G prep 1. Preparation of Standards & Test Compounds plate 2. Plate Setup & Addition of Samples prep->plate incubate1 3. Competitive Binding Incubation plate->incubate1 wash1 4. Wash Step incubate1->wash1 conjugate 5. Addition of Enzyme Conjugate wash1->conjugate incubate2 6. Second Incubation conjugate->incubate2 wash2 7. Final Wash Step incubate2->wash2 substrate 8. Substrate Addition & Color Development wash2->substrate stop 9. Stop Reaction substrate->stop read 10. Read Absorbance (450 nm) stop->read analyze 11. Data Analysis (IC50 & % Cross-Reactivity) read->analyze

Caption: Workflow for cross-reactivity testing via competitive ELISA.

Step-by-Step Procedure:
  • Preparation of Standards and Test Compounds:

    • Prepare a stock solution of the target analyte standard, 1-Amino-1-(3-bromophenyl)propan-2-ol, and other potential cross-reactants in an appropriate buffer.

    • Perform serial dilutions to create a range of concentrations for each compound. This is critical for generating a dose-response curve. A typical range might span from 1 ng/mL to 10,000 ng/mL.

  • Assay Procedure:

    • To the antibody-coated wells, add 50 µL of each standard, control, or test compound dilution.

    • Next, add 50 µL of the enzyme-conjugated analyte to all wells.

    • Gently mix and incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature). This is the competitive binding step where the free analyte and the enzyme-labeled analyte compete for antibody binding sites.

    • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

    • Add 100 µL of substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of analyte in the sample.

    • Add 50 µL of stop solution to each well to quench the reaction.

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The goal of the data analysis is to calculate the percentage of cross-reactivity for our test compound relative to the target analyte.

  • Generate a Dose-Response Curve: Plot the absorbance values against the logarithm of the concentration for the target analyte standard. This will create a sigmoidal curve.

  • Calculate the IC50: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal. This value is determined from the dose-response curve for the target analyte and for each of the test compounds.

  • Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Hypothetical Data Comparison

The table below presents a hypothetical dataset to illustrate how the performance of 1-Amino-1-(3-bromophenyl)propan-2-ol might compare to other compounds in an immunoassay designed to detect cathinone.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Cathinone (Target Analyte)25100%The reference standard against which all other compounds are compared.
1-Amino-1-(3-bromophenyl)propan-2-ol 75 33.3% Shows significant cross-reactivity. The bromine substitution likely reduces binding affinity compared to the target analyte.
Ephedrine5005%Low but non-negligible cross-reactivity. The stereochemistry and lack of ring substitution significantly lower the binding affinity.
Methamphetamine>10,000<0.25%Negligible cross-reactivity. The absence of the β-hydroxyl group is a critical determinant for antibody recognition in this assay.

Mitigating Cross-Reactivity

If significant cross-reactivity is confirmed, it is crucial to consider its impact. For diagnostic or screening purposes, high cross-reactivity with related but distinct compounds can lead to a high rate of false positives. In such cases:

  • Confirmatory Analysis: Positive results from the immunoassay should always be confirmed using a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides structural information and can definitively distinguish between the target analyte and cross-reacting compounds.

  • Assay Redevelopment: If this compound is a key metabolite or a new drug candidate, it may be necessary to develop a more specific monoclonal antibody. This involves designing an immunogen that exposes unique epitopes of the molecule, thereby minimizing the recognition of other structurally similar compounds.

Conclusion

While a definitive statement on the cross-reactivity of 1-Amino-1-(3-bromophenyl)propan-2-ol requires empirical data, a structure-based analysis provides a strong foundation for predicting its behavior in standard immunoassays. Its phenylpropanolamine backbone makes it a prime candidate for cross-reactivity in assays targeting cathinones and other sympathomimetic amines. The provided experimental framework offers a robust methodology for quantifying this potential interaction. By combining predictive analysis with rigorous experimental validation, researchers can ensure the accuracy and reliability of their immunoassay data, a critical step in the path of scientific discovery and drug development.

References

  • Immunoassay and Other Bioanalytical Techniques. (2016). CRC Press. [Link]

  • The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. (2013). Elsevier. [Link]

  • Cross-Reactivity in Immunoassays. (2011). Clinical and Vaccine Immunology, 18(1), 24-28. [Link]

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